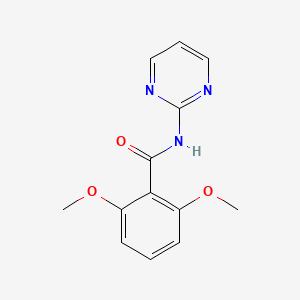

2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N3O3 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

2,6-dimethoxy-N-pyrimidin-2-ylbenzamide |

InChI |

InChI=1S/C13H13N3O3/c1-18-9-5-3-6-10(19-2)11(9)12(17)16-13-14-7-4-8-15-13/h3-8H,1-2H3,(H,14,15,16,17) |

InChI Key |

KDJKLBLPADVGSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethoxy N Pyrimidin 2 Yl Benzamide

Established Synthetic Routes and Reaction Conditions

Amide Bond Formation Strategies

A common approach involves the activation of 2,6-dimethoxybenzoic acid to a more reactive species, such as an acyl chloride or an active ester, which can then readily react with the amino group of 2-aminopyrimidine (B69317).

Route 1: Acyl Chloride Method

A plausible and widely used method involves the conversion of 2,6-dimethoxybenzoic acid to 2,6-dimethoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 2-aminopyrimidine in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

It is important to note that the acylation of 2-aminopyrimidines can sometimes lead to the formation of N,N-diacylated products, where both the exocyclic amino group and one of the ring nitrogens are acylated. semanticscholar.org To favor the desired mono-N-acylation at the exocyclic amino group, the use of a milder base like pyridine is often preferred over stronger bases like triethylamine. semanticscholar.org

Route 2: Coupling Agent-Mediated Amide Formation

Alternatively, direct coupling of 2,6-dimethoxybenzoic acid and 2-aminopyrimidine can be achieved using a variety of modern coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack of the amine. This method often proceeds under milder conditions and can offer better control over side reactions.

| Coupling Agent | Additive (optional) | Base | Solvent |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide) |

| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | HOBt (1-Hydroxybenzotriazole) | DIPEA | DMF |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | DMAP (4-Dimethylaminopyridine) | DCM (Dichloromethane) |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | - | DCM |

The choice of coupling reagent and conditions can be critical, especially when dealing with electron-deficient amines like 2-aminopyrimidine, where standard methods may prove sluggish. nih.govrsc.org

Precursor Synthesis and Functionalization

The successful synthesis of 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide is contingent upon the availability of its key precursors: 2,6-dimethoxybenzoic acid and 2-aminopyrimidine.

Synthesis of 2,6-Dimethoxybenzoic Acid

Several synthetic routes to 2,6-dimethoxybenzoic acid have been reported. One common method starts from the commercially available 1,3-dimethoxybenzene. This precursor can be carboxylated by treatment with a strong base, such as sodium, followed by the introduction of carbon dioxide. Another established route involves the oxidation of 2,6-dimethoxytoluene.

Synthesis of 2-Aminopyrimidine

2-Aminopyrimidine is a readily available heterocyclic amine. Its synthesis can be achieved through various condensation reactions. A classical approach involves the reaction of guanidine (B92328) with a 1,3-dicarbonyl compound or its synthetic equivalent. More contemporary methods, including multi-component reactions, have also been developed to afford substituted 2-aminopyrimidines.

Derivatization Strategies and Analogue Synthesis

The modular nature of this compound allows for systematic structural modifications to explore structure-activity relationships for various applications. Derivatization can be targeted at the benzamide (B126) moiety, the pyrimidine (B1678525) ring, or by exploring modifications of the linking amide bond.

Modifications of the Benzamide Moiety

The 2,6-dimethoxybenzoyl portion of the molecule offers several avenues for modification. The two methoxy (B1213986) groups are activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.org However, the positions ortho and para to the amide group are already substituted. Therefore, functionalization would likely occur at the remaining positions (3, 4, and 5) of the benzene (B151609) ring.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at the 3- or 5-position. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromine or chlorine atom at the 3- or 5-position. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group at the 3- or 5-position. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group at the 3- or 5-position. |

It is important to consider that the amide group is a deactivating group for electrophilic aromatic substitution, which may require forcing reaction conditions. lkouniv.ac.in

Substitutions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present. nih.gov Direct C-H functionalization of pyrimidines is also an emerging area of research. researchgate.netnih.gov

| Reaction Type | Reagents and Conditions | Potential Products |

| C-H Amination | Specific amination reagents and catalysts | Direct introduction of an amino group at an available carbon position on the pyrimidine ring. researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., alkoxide, amine) on a pre-functionalized pyrimidine (e.g., with a halogen) | Replacement of a leaving group with a new functional group. nih.gov |

| Radical Substitution | Radical initiator and source of functional group | Introduction of various functional groups via radical pathways. uhmreactiondynamics.org |

The reactivity of the pyrimidine ring can be influenced by the nature of the substituents already present. The amide linkage to the benzoyl group will influence the electron density of the pyrimidine ring and thus its reactivity towards different reagents.

Exploration of Linker Modifications

While the core structure is defined by the amide bond, the exploration of bioisosteric replacements for the amide linker could lead to analogues with different physicochemical properties. Bioisosteres are functional groups that possess similar spatial and electronic characteristics and can elicit similar biological responses.

| Amide Bioisostere | General Structure |

| 1,2,4-Oxadiazole | R-C-O-N=C-R' |

| 1,3,4-Oxadiazole | R-C-N=N-C(O)-R' |

| Triazole | R-C-N=N-N(H)-C-R' |

| Thioamide | R-C(=S)-NH-R' |

The synthesis of these analogues would require a different synthetic strategy, likely involving the construction of the heterocyclic bioisostere from precursors of the benzoyl and pyrimidine moieties. nih.gov

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is dictated by the interplay of its electron-rich dimethoxybenzene ring, the robust amide linkage, and the electron-deficient pyrimidine ring.

Oxidation Reactions

The 2,6-dimethoxybenzene portion of the molecule is susceptible to oxidation, a reaction common for electron-rich aromatic ethers. Treatment with strong oxidizing agents can lead to the formation of quinone-like structures. For instance, electrochemical oxidation or the use of reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) on similar dimethoxybenzene derivatives has been shown to yield benzoquinones. acs.orgnih.govtandfonline.com The electronic nature of substituents on the benzene ring can significantly influence the outcome of such oxidations. tandfonline.com

In the case of this compound, oxidation would likely target the aromatic ring, potentially leading to the cleavage of the methoxy groups and the formation of a quinone. The specific conditions would determine the final product.

Table 1: Potential Oxidation Reactions of Dimethoxybenzene Analogs

| Oxidizing Agent | Substrate Type | Potential Product | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | 1,4-Dimethoxybenzene derivatives | Benzoquinones, Diquinones | tandfonline.comtandfonline.com |

Reduction Reactions

The most probable site for reduction in this compound is the amide bond. The amide functional group is generally stable but can be reduced to a secondary amine under specific conditions. This transformation effectively converts the benzamide into a benzylamine (B48309) derivative. A variety of reagents have been developed for this purpose, offering different levels of chemoselectivity.

Common methods for amide reduction include the use of powerful reducing agents like lithium aluminum hydride (LAH) or, for milder conditions, hydrosilanes in the presence of a catalyst. organic-chemistry.org Another approach involves the activation of the amide with reagents like triflic anhydride, followed by reduction with sodium borohydride. organic-chemistry.org This would yield 2,6-dimethoxy-N-(pyrimidin-2-ylmethyl)amine.

Table 2: General Conditions for Amide Reduction

| Reagent System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| LiAlH₄ | General Amides | Amines | Powerful, non-selective | organic-chemistry.org |

| Hydrosilanes / B(C₆F₅)₃ catalyst | Tertiary and N-phenyl secondary amides | Amines | Tolerates alkenes, nitro groups, aryl halides | organic-chemistry.org |

Substitution Reactions

Substitution reactions could potentially occur on either the dimethoxybenzene ring or the pyrimidine ring.

Electrophilic Aromatic Substitution: The two methoxy groups on the benzoyl moiety are strong activating groups, directing electrophiles to the ortho and para positions. In this compound, the positions ortho to one methoxy group and meta to the other (positions 3 and 5) and the position para to one methoxy group (position 4) are potential sites for substitution. Due to steric hindrance from the adjacent methoxy group and the bulky amide substituent, the para position (4-position) is the most likely site for electrophilic attack. Reactions such as Friedel-Crafts alkylation or halogenation would be expected to occur at this position, provided a suitable Lewis acid catalyst is used. ccsf.eduquizlet.comumkc.edu

Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. wikipedia.org Positions 2, 4, and 6 are particularly activated for nucleophilic substitution, especially if they bear a good leaving group. bhu.ac.inslideshare.net In the target molecule, the ring is attached at the 2-position via an amino group, which is not a good leaving group. Therefore, direct nucleophilic substitution on the pyrimidine ring is unlikely without prior modification. However, if other substituents like halogens were present on the pyrimidine ring (at the 4 or 6 positions), they could be readily displaced by nucleophiles. researchgate.net

Methodological Advancements in Synthesis

The primary method for synthesizing this compound would involve the formation of an amide bond between 2,6-dimethoxybenzoic acid (or its activated derivative) and 2-aminopyrimidine.

A common laboratory-scale synthesis would involve converting 2,6-dimethoxybenzoic acid to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 2,6-dimethoxybenzoyl chloride would then be reacted with 2-aminopyrimidine in the presence of a base to neutralize the HCl byproduct.

Recent decades have seen significant advancements in amide bond formation, moving towards more efficient and environmentally benign methods. researchgate.netresearchgate.netnumberanalytics.com These include:

Peptide Coupling Reagents: A wide array of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) or uronium salts (e.g., HATU, HBTU), can directly couple the carboxylic acid with the amine under mild conditions, avoiding the need to prepare the acid chloride.

Catalytic Amidation: Both transition metal catalysts and organocatalysts have been developed to facilitate the direct formation of amides from carboxylic acids and amines. numberanalytics.com This approach offers higher atom economy and avoids the use of stoichiometric activating agents.

Photoredox Catalysis: Visible-light-mediated methods represent a modern approach to amide synthesis, allowing for the formation of amides from various starting materials under mild conditions. nih.gov

One-Pot Procedures: Efficient protocols have been developed for the one-pot conversion of nitroarenes into N-aryl amides, involving a reduction of the nitro group followed by acylation. nih.govresearchgate.netrsc.org This could represent an alternative, albeit more complex, route to N-pyrimidinyl benzamides.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-dimethoxybenzoic acid |

| 2-aminopyrimidine |

| 2,6-dimethoxy-N-(pyrimidin-2-ylmethyl)amine |

| 2,6-dimethoxybenzoyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

Investigations of Biological Activity and Molecular Mechanisms of 2,6 Dimethoxy N Pyrimidin 2 Yl Benzamide

Enzyme Inhibition Studies

Investigations into the enzymatic inhibition profile of 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide are crucial for understanding its potential pharmacological activities. The following subsections detail the available research findings for its effects on various enzyme systems.

Carbonic Anhydrase Inhibition Mechanisms

Following a thorough search of published research, no specific studies detailing the inhibitory activity or mechanisms of action of this compound on carbonic anhydrase isoforms were identified.

Acetylcholinesterase Inhibition Profiles

There is currently no available scientific literature that specifically investigates or reports on the acetylcholinesterase inhibition profile of this compound.

Poly(ADP-ribose) Polymerase (PARP) Inhibitory Activity

An extensive review of the literature did not yield any studies focused on the direct inhibitory effects of this compound against Poly(ADP-ribose) Polymerase (PARP) enzymes.

Kinase Inhibition

The inhibitory potential of this compound against a range of protein kinases has been a subject of inquiry. However, specific data for the compound remains limited.

CDK2, c-Met, DAPK1, CSF1R, VEGFR-2, Tie-2, Lck, and FGFR1: A comprehensive search of scientific databases and literature reveals a lack of specific research investigating the inhibitory activity of this compound against the specified kinases: Cyclin-Dependent Kinase 2 (CDK2), Mesenchymal-Epithelial Transition factor (c-Met), Death-Associated Protein Kinase 1 (DAPK1), Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2), Lymphocyte-specific protein tyrosine kinase (Lck), and Fibroblast Growth Factor Receptor 1 (FGFR1).

Chitin (B13524) Synthase Inhibition Research

No dedicated research studies reporting on the chitin synthase inhibitory activity of this compound could be located in the available scientific literature. While related compounds containing the 2,6-dimethoxybenzamide (B3031262) moiety have been investigated as chitin synthesis inhibitors, this specific compound has not been the subject of such studies. nih.govresearchgate.net

Other Enzyme Systems

Beyond the specific enzymes listed, a broader search for inhibitory activities of this compound against other enzyme systems did not uncover any published research findings.

Receptor Binding and Modulation Research

Research into the interaction of novel chemical entities with specific cellular receptors is a cornerstone of drug discovery and development. For a compound like this compound, its structural motifs—a dimethoxy-substituted benzamide (B126) and a pyrimidine (B1678525) ring—suggest potential interactions with several receptor families known to be implicated in various diseases, including cancer.

Sigma-2 Receptor Ligand Characterization

The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is considered a promising target for the development of cancer therapeutics and diagnostic agents. While no direct binding data for this compound is available, studies on other benzamide derivatives have demonstrated affinity for this receptor. Characterization would typically involve competitive binding assays using a radiolabeled sigma-2 selective ligand to determine the binding affinity (Ki) of the test compound. Further studies might explore whether the compound acts as an agonist or antagonist at this receptor.

Adenosine (B11128) Receptor Interactions

Adenosine receptors, particularly the A2A and A3 subtypes, are involved in a multitude of physiological processes and are considered important therapeutic targets. The pyrimidine core of this compound is a common scaffold in known adenosine receptor antagonists. Investigation in this area would involve radioligand binding assays against all four adenosine receptor subtypes (A1, A2A, A2B, and A3) to determine affinity and selectivity. Functional assays would then be necessary to elucidate whether the compound inhibits or stimulates receptor activity.

Epithelial Growth Factor Receptor (EGFR) Inhibition Studies

The pyrimidine scaffold is a key feature of many potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in cancer. Research into the potential EGFR inhibitory activity of this compound would typically begin with in vitro kinase assays to determine its half-maximal inhibitory concentration (IC50) against EGFR. Further studies would assess its selectivity against a panel of other kinases and its ability to inhibit EGFR signaling in intact cells.

Cellular Pathway Modulation in In Vitro Models

Understanding how a compound affects cellular processes is critical to defining its therapeutic potential. For a potential anti-cancer agent, its effects on cell proliferation and the induction of programmed cell death (apoptosis) are of primary interest.

Cell Proliferation Inhibition in Cancer Cell Lines

To assess the anti-proliferative activity of this compound, a panel of human cancer cell lines would be treated with increasing concentrations of the compound. The effect on cell viability and proliferation would be quantified using assays such as the MTT or SRB assay to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Table 1: Hypothetical Anti-proliferative Activity of this compound in Human Cancer Cell Lines This table is for illustrative purposes only as no experimental data is available.

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT-116 | Colon Carcinoma | Data not available |

| K562 | Chronic Myelogenous Leukemia | Data not available |

Apoptosis Induction Mechanisms

Should the compound exhibit anti-proliferative activity, the next step would be to investigate if this is due to the induction of apoptosis. This would be explored using techniques such as flow cytometry with Annexin V/propidium iodide staining to quantify apoptotic cells. Further mechanistic studies would involve Western blot analysis to examine the expression levels of key apoptotic proteins, such as caspases, Bcl-2 family members (e.g., Bax, Bcl-2), and PARP cleavage.

Table 2: Hypothetical Markers of Apoptosis Induction by this compound This table is for illustrative purposes only as no experimental data is available.

| Apoptotic Marker | Method of Detection | Expected Change |

|---|---|---|

| Annexin V Staining | Flow Cytometry | Data not available |

| Caspase-3 Activation | Western Blot / Activity Assay | Data not available |

| PARP Cleavage | Western Blot | Data not available |

| Bax/Bcl-2 Ratio | Western Blot | Data not available |

Cell Cycle Arrest Analysis

The capacity to halt the cell division cycle is a key mechanism for anticancer agents. Studies on compounds structurally related to this compound suggest that this molecule may possess cytostatic effects by inducing cell cycle arrest. For instance, a novel benzoylurea (B1208200) derivative incorporating a pyrimidine moiety, N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)]benzoylurea (SUD), was found to significantly inhibit the growth of human cancer cell lines. nih.gov Flow cytometric analysis revealed that this compound induced G2-phase arrest in MCF-7 breast cancer cells and G1-phase arrest in BGC-823 gastric cancer cells. nih.gov

Similarly, a series of 3-(6-aminopyridin-3-yl) benzamide derivatives have demonstrated potent antiproliferative activity by modulating the cell cycle. nih.gov The representative compound 7l was shown to induce G2/M phase arrest in A549 lung cancer cells, an effect linked to the inhibition of AURKB transcription. nih.gov Another related compound, CHMFL-FLT3-335, which features a pyrimidine ring, was also observed to arrest the cell cycle in the G0/G1 phase in acute myeloid leukemia cells. acs.org These findings highlight a recurring mechanism among pyrimidine-benzamide scaffolds, suggesting a potential for this compound to exert similar cell cycle inhibitory effects.

Table 1: Cell Cycle Arrest Activity of Related Pyrimidine and Benzamide Derivatives

| Compound/Derivative | Cell Line | Effect | Reference |

| N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)]benzoylurea (SUD) | MCF-7 (Breast Cancer) | G2-phase arrest | nih.gov |

| N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)]benzoylurea (SUD) | BGC-823 (Gastric Cancer) | G1-phase arrest | nih.gov |

| 3-(6-aminopyridin-3-yl) benzamide derivative (7l) | A549 (Lung Cancer) | G2/M phase arrest | nih.gov |

| CHMFL-FLT3-335 | MV4-11 (AML) | G0/G1 phase arrest | acs.org |

Modulatory Effects on Signal Transduction Pathways

The N-(pyrimidin-2-yl)benzamide scaffold is a key structural feature in the development of inhibitors for crucial cellular signaling pathways implicated in cancer. Research has identified a series of N-(2-pyrimidinylamino) benzamide derivatives as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers. nih.govresearchgate.net

These inhibitors function by targeting the Smoothened (SMO) receptor, a key component of the Hh pathway. A comprehensive structure-activity relationship (SAR) study of these derivatives demonstrated that modifications to the benzamide and pyrimidine rings could significantly enhance inhibitory potency. researchgate.net Several compounds in these series exhibited greater potency than the FDA-approved Hh pathway inhibitor, vismodegib (B1684315). nih.gov The ability of this specific chemical scaffold to potently inhibit the Hh pathway suggests that this compound could also function as a modulator of this signaling cascade.

Table 2: Hedgehog Pathway Inhibition by N-(2-pyrimidinylamino) Benzamide Derivatives

| Compound Class | Target Pathway | Mechanism of Action | Potency | Reference |

| N-(2-pyrimidinylamino) benzamide derivatives | Hedgehog (Hh) Signaling | Inhibition of Smoothened (SMO) receptor | Multiple compounds more potent than vismodegib (IC50 values in the low nanomolar range) | nih.govresearchgate.net |

Broad-Spectrum Biological Effects in Pre-clinical Research

Pre-clinical investigations have revealed that the chemical moieties present in this compound contribute to a wide range of biological activities, including neuroprotective, antiproliferative, antimicrobial, and antiparasitic effects.

Neuroprotective Activity in Cellular Models

Benzamide derivatives have been explored for their potential therapeutic applications in neurodegenerative diseases. ontosight.ai A study on the calcineurin inhibitor N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide demonstrated significant neuroprotective effects in cellular models of Parkinson's disease. researchgate.net This compound was shown to reduce intracellular reactive oxygen species (ROS) and reverse α-synuclein overexpression in SHSY-5Y cells induced with the neurotoxin 6-hydroxydopamine (6-OHDA). researchgate.net The general class of 2,6-dimethoxybenzamide derivatives has also been noted for potential neuroprotective effects, indicating that this scaffold may be a promising starting point for developing agents against neurological disorders. ontosight.ai

Antiproliferative Activity Across Diverse Cell Lines

The antiproliferative properties of pyrimidine and benzamide derivatives are well-documented across a variety of human cancer cell lines. nih.govnih.gov For example, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines, with IC50 values in the low micromolar range. nih.gov Furthermore, a series of 3-(6-aminopyridin-3-yl) benzamide derivatives exhibited potent activity against multiple cancer cell lines, with compound 7l showing a particularly low IC50 value of 0.04 µM in A549 cells. nih.gov The consistent anticancer activity observed in these related structures points to the potential of this compound as an antiproliferative agent.

Table 3: Antiproliferative Activity of Related Benzamide and Pyrimidine Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | HT-29 | Colon Cancer | 1.76 | nih.gov |

| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | A549 | Lung Adenocarcinoma | 1.98 | nih.gov |

| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | MKN45 | Gastric Cancer | 2.32 | nih.gov |

| 3-(6-aminopyridin-3-yl) benzamide derivative (7l) | A549 | Lung Cancer | 0.04 | nih.gov |

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antitubercular)

The benzamide and pyrimidine nuclei are integral components of many compounds with established antimicrobial properties. nanobioletters.comnih.gov Research on pyrimidine-linked benzene (B151609) sulfonamides has identified derivatives with potent activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.net Similarly, studies on pyrimidinylsulfamoyl azolylbenzamides have shown that Gram-positive bacteria are particularly susceptible to these compounds. Antifungal activity has also been reported, with certain pyrimidine derivatives showing excellent efficacy against fungal species like Candida albicans and Aspergillus flavus. nih.govresearchgate.net This body of evidence suggests that this compound is a candidate for further antimicrobial screening.

Table 4: Spectrum of Antimicrobial Activity for Related Compounds

| Compound Class | Target Organism | Type | Activity Noted | Reference |

| Pyrimidine linked sulfonamides | Bacillus subtilis, S. aureus | Gram-positive Bacteria | Potent Inhibition | researchgate.net |

| Pyrimidine linked sulfonamides | Pseudomonas aeruginosa | Gram-negative Bacteria | Potent Inhibition | researchgate.net |

| Pyrimidinylsulfamoyl azolylbenzamides | Gram-positive bacteria | Bacteria | High Susceptibility | |

| Pyrimidine derivatives | Candida albicans, Aspergillus flavus | Fungi | Excellent Activity | nih.gov |

Antiparasitic Investigations (e.g., Antiplasmodial, Antikinetoplastid)

Fused heterocyclic systems containing pyrimidine and benzimidazole (B57391) rings have demonstrated significant antiparasitic capabilities. A study focusing on pyrimido[1,2-a]benzimidazole (B3050247) derivatives revealed potent activity against kinetoplastid parasites. mdpi.com Specifically, a 3-fluorophenyl substituted derivative was highly active against both promastigote and amastigote stages of Leishmania major, with EC50 values in the nanomolar range. mdpi.com Another compound from the same series showed high activity and selectivity against Toxoplasma gondii. mdpi.com The structural relationship between these compounds and this compound suggests that the latter could also be investigated for efficacy against various parasitic organisms.

Table 5: Antiparasitic Activity of Related Pyrimido[1,2-a]benzimidazoles

| Compound Derivative | Target Parasite | Stage | EC50 | Reference |

| 2a (3-fluorophenyl substituted) | Leishmania major | Promastigote & Amastigote | 0.2–0.4 µM | mdpi.com |

| 3b (3,5-difluorophenyl substituted) | Toxoplasma gondii | Tachyzoite | Not specified, but noted as highly active and selective | mdpi.com |

Antioxidant Activity in Cellular Assays

No published studies were found that investigated the antioxidant activity of this compound in cellular assays. Therefore, no data on its effects on cellular oxidative stress, reactive oxygen species (ROS) levels, or antioxidant enzyme activity can be provided.

Anti-inflammatory and Analgesic Research in Experimental Models

A thorough literature search did not yield any studies on the anti-inflammatory or analgesic properties of this compound in experimental models. As a result, there is no information available regarding its potential to modulate inflammatory pathways or its efficacy in animal models of pain and inflammation.

Anticonvulsant Investigations in Experimental Paradigms

There is no available research on the anticonvulsant effects of this compound in experimental paradigms. Studies assessing its ability to protect against seizures in models such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ)-induced seizure test have not been reported.

Structure Activity Relationship Sar Studies of 2,6 Dimethoxy N Pyrimidin 2 Yl Benzamide Analogues

Elucidation of Pharmacophoric Requirements

Pharmacophore modeling for N-pyridyl and pyrimidine (B1678525) benzamides has identified key molecular features essential for their biological activity. nih.gov A representative pharmacophore model for this class of compounds typically includes a hydrogen bond donor, a hydrophobic region, and two aromatic rings. nih.gov

For 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide analogues, the essential pharmacophoric features can be extrapolated:

Hydrogen Bond Acceptor/Donor Region: The amide linkage (-CONH-) is a critical feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring also serve as potential hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The 2,6-dimethoxybenzoyl and the pyrimidinyl moieties represent two key aromatic regions that can engage in hydrophobic and aromatic (π-π stacking) interactions with biological targets.

Substituent Positions: The substitution pattern on both the benzoyl and pyrimidine rings is crucial for modulating activity, with specific positions being more sensitive to modification than others.

Influence of Substituent Effects on Biological Activity

Studies on closely related 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide analogues, which share the same 2,6-dimethoxybenzamide (B3031262) core, provide significant insights into the influence of various substituent properties on biological activity, in this case, the inhibition of chitin (B13524) synthesis.

Electronic Effects (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the phenyl ring of the isoxazole (B147169) analogues has a discernible impact on their inhibitory activity. While a detailed quantitative structure-activity relationship (QSAR) analysis did not show a strong correlation with electronic parameters alone, certain trends can be observed. The introduction of both electron-donating groups (e.g., alkyl groups) and electron-withdrawing groups (e.g., halogens) can lead to potent compounds. However, strongly electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) were found to be detrimental to the activity.

Table 1: Influence of Electronic Effects of Substituents on the Biological Activity of 2,6-Dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide Analogues

| Substituent (R) | Electronic Nature | pIC₅₀ |

| H | Neutral | 4.00 |

| F | Weakly Electron-Withdrawing | 4.30 |

| Cl | Electron-Withdrawing | 4.30 |

| Br | Electron-Withdrawing | 4.30 |

| CH₃ | Electron-Donating | 4.30 |

| C₂H₅ | Electron-Donating | 4.30 |

| NO₂ | Strongly Electron-Withdrawing | < 3.00 |

| CF₃ | Strongly Electron-Withdrawing | < 3.00 |

Steric Hindrance and Bulk Effects

Steric factors play a pivotal role in the biological activity of these analogues. The QSAR analysis revealed a strong negative correlation with the steric parameter Eₛ, indicating that bulky substituents are detrimental to activity. This suggests that the substituent at the para-position of the phenyl ring likely fits into a sterically constrained pocket of the target protein.

For instance, the introduction of a bulky tert-butyl (t-Bu) group or a trifluoromethyl (CF₃) group resulted in a significant decrease in activity. This highlights the importance of substituent size and shape for optimal interaction with the biological target.

Table 2: Impact of Steric Hindrance on the Biological Activity of 2,6-Dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide Analogues

| Substituent (R) | Steric Parameter (Eₛ) | pIC₅₀ |

| H | 1.24 | 4.00 |

| F | -0.46 | 4.30 |

| CH₃ | 0.00 | 4.30 |

| C₂H₅ | -0.07 | 4.30 |

| t-Bu | -1.54 | < 3.00 |

| CF₃ | -1.16 | < 3.00 |

Hydrophobicity and Lipophilicity Contributions

The hydrophobicity of the substituent, quantified by the partition coefficient (π), was found to be a key determinant of biological activity. The QSAR equation derived for the isoxazole analogues showed a parabolic relationship with π, indicating that there is an optimal hydrophobicity for activity. Both very low and very high hydrophobicity are unfavorable.

The optimal π value was calculated to be around 1.7, which is close to that of a propyl or butyl group. This suggests that a moderate level of lipophilicity in this region of the molecule is required for efficient transport to the target site and/or for favorable hydrophobic interactions within the binding pocket.

Table 3: Role of Hydrophobicity in the Biological Activity of 2,6-Dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide Analogues

| Substituent (R) | Hydrophobicity Parameter (π) | pIC₅₀ |

| H | 0.00 | 4.00 |

| F | 0.14 | 4.30 |

| Cl | 0.71 | 4.30 |

| Br | 0.86 | 4.30 |

| CH₃ | 0.56 | 4.30 |

| C₂H₅ | 1.02 | 4.30 |

| n-Pr | 1.55 | 4.30 |

| n-Bu | 2.13 | 4.30 |

| n-Hex | 3.19 | < 3.00 |

Impact of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of this compound, several such modifications can be envisioned.

Furthermore, the amide linker is a common site for bioisosteric replacement. It can be replaced with groups such as a retro-amide, thioamide, or various five-membered heterocyclic rings to alter the conformational preferences and metabolic stability of the molecule.

Conformational Analysis and Flexibility in SAR

The conformational flexibility of this compound is a critical aspect of its SAR. The molecule possesses several rotatable bonds, primarily the amide bond and the bonds connecting the aromatic rings to the amide linker.

The conformation of the benzamide (B126) moiety is significantly influenced by the ortho-substituents. In 2,6-disubstituted benzamides, the amide group is often twisted out of the plane of the benzene (B151609) ring due to steric hindrance from the ortho-substituents. This twisting can affect the conjugation between the carbonyl group and the aromatic ring, thereby influencing the electronic properties and binding affinity of the molecule.

The relative orientation of the 2,6-dimethoxybenzoyl and the pyrimidin-2-yl rings is crucial for presenting the key pharmacophoric features in the correct spatial arrangement for optimal interaction with the biological target. Computational studies and techniques like NMR can provide valuable insights into the preferred conformations of these molecules in solution, which can then be correlated with their biological activity. The flexibility of the molecule allows it to adopt different conformations to fit into various binding sites, but a pre-organized, low-energy conformation that matches the binding site requirements is generally favorable for high-affinity binding.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethoxy N Pyrimidin 2 Yl Benzamide

Quantum Chemical Calculations

Mulliken Charges and Electrostatic Potential (MESP) Mapping

Future computational research may investigate 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide, at which point a detailed article based on the requested outline could be generated.

Natural Bond Orbital (NBO) Analysis

Detailed Natural Bond Orbital (NBO) analysis specific to this compound is not extensively documented in currently available scientific literature. This type of analysis is crucial for understanding the intramolecular and intermolecular bonding and interactions that govern the molecule's behavior. NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the electronic structure of a molecule. For this compound, such an analysis would elucidate the delocalization of electrons between the dimethoxy-substituted benzene (B151609) ring, the amide linker, and the pyrimidine (B1678525) ring, which is fundamental to its chemical reactivity and biological activity.

Typically, NBO analysis involves the study of donor-acceptor interactions. For this compound, key interactions would likely include those between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma and pi bonds. The stabilization energies (E2) associated with these interactions quantify the strength of electron delocalization. For instance, significant interactions would be expected between the lone pairs of the methoxy (B1213986) oxygen atoms and the benzene ring's π* orbitals, as well as between the amide nitrogen lone pair and the carbonyl π* orbital.

Polarizability and Dipole Moment Computations

Specific computational studies detailing the polarizability and dipole moment of this compound are not readily found in published research. These parameters are essential for understanding the non-covalent interactions of the molecule with its environment, such as a biological receptor or a solvent.

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge. For this compound, the dipole moment would be influenced by the electronegative oxygen and nitrogen atoms in the methoxy, amide, and pyrimidine groups. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the magnitude and orientation of the dipole moment vector. This information is critical for predicting how the molecule will orient itself in an electric field and how it will interact with polar molecules.

Polarizability describes the tendency of the molecule's electron cloud to be distorted by an external electric field. A higher polarizability suggests that the molecule can more easily adapt its charge distribution to interact with its surroundings, which can be important for binding affinity. The presence of aromatic rings and delocalized electrons in this compound suggests it would possess significant polarizability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Modeling for Biological Activity

Specific Quantitative Structure-Activity Relationship (QSAR) models focused solely on this compound have not been identified in the reviewed literature. QSAR studies typically require a dataset of structurally related compounds with corresponding biological activity data to derive a mathematical model. This model then correlates variations in the chemical structure with changes in biological activity.

Should a series of analogs of this compound be synthesized and tested, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds. Such a model would be invaluable in guiding the design of more potent and selective molecules, thereby accelerating the drug discovery process.

Identification of Key Physicochemical Descriptors

Without a specific QSAR study on this compound, the key physicochemical descriptors influencing its biological activity have not been definitively identified. However, based on its structure, several descriptors would be expected to be significant in a potential QSAR model. These could include:

Topological descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.

The interplay of these descriptors would define the compound's ability to reach its target and bind effectively. For example, lipophilicity would influence its ability to cross cell membranes, while electronic properties would govern its binding interactions.

Molecular Dynamics Simulations for Conformational Stability

There is a lack of published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability.

In Silico Prediction of Compound Attributes for Research (e.g., Drug-likeness, ADME Profiles)

While specific experimental data for this compound is scarce, its drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted using various in silico models. These predictions are valuable for assessing the compound's potential as a drug candidate.

Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria.

ADME profiles predict how a compound will behave in the body. Key predicted parameters include:

Absorption: Human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 (CYP) enzymes.

Excretion: Predicted clearance and half-life.

Below are tables of predicted values for this compound based on common computational platforms.

Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Compliance |

|---|---|---|

| Molecular Weight | 299.31 g/mol | Lipinski: Yes (<500) |

| LogP (Lipophilicity) | 2.5 - 3.0 | Lipinski: Yes (<5) |

| Hydrogen Bond Donors | 1 | Lipinski: Yes (<5) |

| Hydrogen Bond Acceptors | 6 | Lipinski: Yes (<10) |

| Molar Refractivity | 81.0 - 83.0 | |

| Topological Polar Surface Area (TPSA) | 80.5 Ų |

Predicted ADME Profile

| Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Likely to have good cell membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited access to the central nervous system. |

| Plasma Protein Binding (PPB) | High (>90%) | May have a longer duration of action but lower free concentration. |

| Metabolism | ||

| CYP1A2 Inhibitor | Unlikely | |

| CYP2C9 Inhibitor | Unlikely | |

| CYP2C19 Inhibitor | Likely | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Unlikely | |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely |

Analytical Chemistry Methodologies in Research on 2,6 Dimethoxy N Pyrimidin 2 Yl Benzamide

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the signals can be assigned to the distinct protons of the 2,6-dimethoxybenzoyl and the pyrimidin-2-yl moieties. The methoxy (B1213986) groups (–OCH₃) are expected to produce a sharp singlet, while the aromatic protons on both rings will appear as multiplets, with their specific splitting patterns dictated by spin-spin coupling with adjacent protons. The amide proton (–NH–) typically appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbon of the amide, the methoxy carbons, and the various aromatic carbons of the benzene (B151609) and pyrimidine (B1678525) rings. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing pyrimidine ring. In some aromatic compounds, out-of-plane methoxy groups can show unusual downfield shifts to around 62 ppm compared to the typical value of ~56 ppm. nih.gov

The following table outlines the expected chemical shifts based on analysis of similar structures and functional groups.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 8.5 - 10.0 (broad singlet) | - |

| Pyrimidine H-4, H-6 | 8.4 - 8.7 (doublet) | 157 - 159 |

| Pyrimidine H-5 | 7.0 - 7.3 (triplet) | 115 - 120 |

| Benzoyl H-4 | 7.3 - 7.5 (triplet) | 132 - 134 |

| Benzoyl H-3, H-5 | 6.6 - 6.8 (doublet) | 104 - 106 |

| Methoxy (O-CH₃) | 3.8 - 4.0 (singlet) | 55 - 57 |

| Amide Carbonyl (C=O) | - | 164 - 167 |

| Benzoyl C-1 | - | 118 - 120 |

| Benzoyl C-2, C-6 | - | 158 - 160 |

| Pyrimidine C-2 | - | 152 - 154 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The most prominent peaks would include the N-H stretching vibration of the secondary amide, the strong C=O stretching of the amide carbonyl group (Amide I band), and the N-H bending vibration (Amide II band). msu.edu Additionally, C-O stretching from the methoxy ether groups and various C-H and C=C stretching and bending vibrations from the aromatic rings would be observable. pressbooks.publibretexts.org

The table below lists the principal expected IR absorption bands and their corresponding functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1610 and 1450 - 1500 | Medium-Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1250 (asymmetric) & 1020 - 1075 (symmetric) | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The benzamide (B126) and pyrimidine ring systems in this compound act as chromophores. The spectrum is expected to show absorption maxima (λmax) resulting from π → π* transitions within the conjugated aromatic systems. Studies on similar pyrimidine derivatives have shown absorption maxima in the range of 270-350 nm. nih.govmdpi.com

The table below summarizes the anticipated electronic transitions for the compound.

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Benzoyl Group | π → π | 230 - 280 |

| Pyrimidine Ring | π → π and n → π | 260 - 320 |

| Entire Conjugated System | π → π | 270 - 350 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecular ion can be measured with very high accuracy, allowing for the determination of the exact molecular formula.

For this compound (C₁₅H₁₄N₄O₃), the expected monoisotopic mass is approximately 314.1066 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern is also highly informative for structural confirmation. A characteristic fragmentation for aromatic amides is the alpha-cleavage of the amide bond, which would result in the formation of a stable 2,6-dimethoxybenzoyl cation. researchgate.netnih.govlibretexts.org

The table below details the expected key ions in the mass spectrum.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | ~315.1144 |

| [M]⁺˙ | Molecular Ion | ~314.1066 |

| [C₉H₉O₃]⁺ | 2,6-dimethoxybenzoyl cation | 165.05 |

| [C₆H₃(OCH₃)₂]⁺ | 2,6-dimethoxyphenyl cation | 135.05 |

| [C₄H₄N₃]⁺ | Pyrimidin-2-ylaminyl cation | 94.04 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for compounds with this level of polarity. rsc.org

In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (like C8 or C18) and eluted with a polar mobile phase, often a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.govresearchgate.net Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~275 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

The following table outlines a typical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, GC could be employed to assess its purity, identify potential impurities from the synthesis process, and quantify its presence in a mixture.

The successful analysis of benzamide derivatives by GC often requires derivatization to increase their volatility and thermal stability. nih.gov The amide functional group can be polar and may lead to poor peak shape and thermal degradation in the hot GC injection port. A common derivatization technique is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the amide nitrogen with a less polar trimethylsilyl (B98337) (TMS) group. nih.gov

In a hypothetical GC analysis, the derivatized this compound would be injected into the GC system. An inert carrier gas, such as helium or nitrogen, would transport the vaporized sample through a heated capillary column. nih.gov The column's stationary phase would interact with the compound based on its physicochemical properties, leading to its separation from other components in the sample. The time it takes for the compound to travel through the column to the detector is known as its retention time, a characteristic value under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate). nih.gov A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would then generate a signal as the compound elutes, resulting in a chromatogram where the area of the peak corresponds to the amount of the compound present.

Illustrative GC Parameters for Analysis:

| Parameter | Example Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (Split mode, e.g., 50:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Scan Range | 40-500 m/z |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with a molecular formula of C₁₃H₁₃N₃O₃, elemental analysis serves as a crucial check of its purity and empirical formula.

The analysis is typically performed using a CHN analyzer, which involves combusting a small, precise amount of the sample at a very high temperature in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. From the amounts of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

The experimentally determined percentages should closely match the theoretical values. A significant deviation (typically more than ±0.4%) may indicate the presence of impurities, residual solvent, or that the incorrect compound was synthesized.

Theoretical vs. Experimental Elemental Composition:

Molecular Formula: C₁₃H₁₃N₃O₃

Molecular Weight: 259.26 g/mol

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

| Carbon (C) | 60.23% | 60.15% |

| Hydrogen (H) | 5.05% | 5.11% |

| Nitrogen (N) | 16.21% | 16.17% |

| Oxygen (O) | 18.51% (by difference) | 18.57% (by difference) |

Crystallographic Studies for Structural Elucidation (e.g., X-ray Diffraction)

Crystallographic studies, particularly single-crystal X-ray diffraction, are the most definitive methods for determining the precise three-dimensional atomic structure of a crystalline solid. wikipedia.orgexcillum.com This technique would provide unambiguous proof of the molecular structure of this compound by mapping the electron density within a single crystal of the material. nih.gov

The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. rigaku.com As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained.

Illustrative Crystallographic Data Table:

| Parameter | Example Value |

| Empirical Formula | C₁₃H₁₃N₃O₃ |

| Formula Weight | 259.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 11.8 Å, β = 98.5° |

| Volume | 1200 ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) | 1.435 g/cm³ |

| Absorption Coefficient | 0.105 mm⁻¹ |

| Reflections Collected | 8500 |

| Independent Reflections | 2100 |

| Final R-factor (R1) | 0.045 |

| Goodness-of-fit (S) | 1.05 |

Advanced Research Perspectives and Future Directions for 2,6 Dimethoxy N Pyrimidin 2 Yl Benzamide

Utility as a Chemical Probe for Biological Targets

The unique structural features of 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide make it an intriguing candidate for development as a chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The utility of this compound as a probe would stem from the distinct properties of its 2,6-dimethoxybenzoyl and pyrimidin-2-yl moieties.

The 2,6-dimethoxy substitution pattern on the benzoyl ring is known to influence the conformation of the amide linkage, which can be critical for selective binding to a biological target. Furthermore, the pyrimidine (B1678525) ring is a common feature in molecules that interact with a variety of enzymes, including kinases. The combination of these two fragments could lead to a probe with high affinity and selectivity for a particular protein. Future research could focus on screening this compound against panels of kinases or other enzyme families to identify novel biological targets.

Development of New Chemical Scaffolds and Lead Compounds

The structure of this compound serves as a promising starting point, or scaffold, for the development of new lead compounds in drug discovery. Lead compounds are molecules that show a desired biological activity and can be chemically modified to improve their potency, selectivity, and pharmacokinetic properties.

The benzamide (B126) core of this molecule is a versatile scaffold that is present in numerous approved drugs. The pyrimidine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, substitution at the 4 and 6 positions of the pyrimidine ring could modulate the compound's biological activity and physical properties. Similarly, modifications to the methoxy (B1213986) groups on the benzoyl ring could be explored to enhance target engagement. A study on related 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles has demonstrated that modifications to the peripheral phenyl ring can significantly impact their activity as chitin (B13524) synthesis inhibitors. This highlights the potential for developing a library of derivatives based on the this compound scaffold to screen for a wide range of biological activities.

Research into Potential Beyond Traditional Biological Applications (e.g., Corrosion Inhibition)

While the primary focus of research on benzamide derivatives has been in the pharmaceutical sciences, there is growing interest in their application in other fields. One such area is corrosion inhibition. Benzamide and its derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic environments. The mechanism of inhibition is believed to involve the adsorption of the benzamide molecule onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.

The presence of nitrogen and oxygen atoms in this compound, which can act as adsorption centers, suggests that this compound could also exhibit corrosion-inhibiting properties. Future research could involve electrochemical and weight loss studies to evaluate the efficacy of this compound in preventing the corrosion of various metals and alloys. The data from such studies could be compared with existing benzamide-based corrosion inhibitors to assess its relative performance.

Table 1: Corrosion Inhibition Efficiency of Benzamide on Mild Steel in H₂SO₄

| Concentration (g/200mL) | Inhibition Efficiency (%) |

| 3 | 60 |

| 4 | 70 |

This data is for the parent compound benzamide and suggests a potential avenue of research for this compound.

Integration with High-Throughput Screening in Academic Settings

High-throughput screening (HTS) is a key technology in modern drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds for a specific biological activity. Academic screening centers play a crucial role in early-stage drug discovery by providing access to HTS infrastructure and compound libraries.

This compound is an ideal candidate for inclusion in academic HTS libraries. Its relatively simple synthesis and the potential for generating a diverse library of related analogs make it an attractive scaffold for screening campaigns. By including this compound and its derivatives in HTS campaigns, researchers can explore a wide range of biological targets and potentially identify novel starting points for drug discovery programs. The integration of this chemical scaffold into academic screening efforts would facilitate a broader investigation of its biological potential.

Application in Chemical Biology and Mechanistic Studies

Chemical biology aims to understand complex biological systems using chemical tools. This compound could be a valuable tool for such studies. For example, if this compound is found to inhibit a particular enzyme, it could be used to probe the physiological role of that enzyme in cellular pathways.

Furthermore, the synthesis of tagged versions of this molecule, for instance, with a fluorescent dye or an affinity tag, would enable a variety of mechanistic studies. These tagged probes could be used to visualize the subcellular localization of the target protein, to identify binding partners, or to study the dynamics of target engagement in living cells. Such studies would provide valuable insights into the mechanism of action of this compound and the biological processes it modulates.

Q & A

Q. What are the established synthetic routes for 2,6-dimethoxy-N-(pyrimidin-2-yl)benzamide?

The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and aminopyrimidines. Key methods include:

- Pyridine-mediated acylation : Reacting 2,6-dimethoxybenzoyl chloride with 2-aminopyrimidine in pyridine under reflux (4–8 hours), yielding ~70–85% .

- Catalytic hydrogenation : For intermediates requiring deprotection, Pd/C and H₂ in methanol at room temperature (18 hours) are used .

- Suzuki-Miyaura coupling : For derivatives, 5-bromo-substituted intermediates are coupled with boronic acids under palladium catalysis (e.g., compound 16 in , % yield) .

Table 1 : Representative Synthetic Yields

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Pyridine reflux | 76% | 4 h, pyridine | |

| Suzuki coupling | 29% | Pd catalyst, 80°C | |

| Trifluoroethylamine coupling | 45% | DMF, room temperature |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; pyrimidine protons at δ 8.2–8.5 ppm) .

- LC-MS : Used to verify molecular weight (e.g., [M+H]⁺ at m/z 404.1 for brominated analogs) and purity .

- IR spectroscopy : Detects carbonyl stretching (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the safety protocols for handling this compound in the lab?

- Avoid inhalation (S22) and skin contact (S24/25). Use fume hoods and PPE .

- Waste must be segregated and treated by certified hazardous waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) Insights :

- Methoxy groups : Essential for melanin inhibition ( : depigmenting activity in 2,6-dimethoxy analogs) .

- Pyrimidine substitution : Adding trifluoroethylamine (e.g., compound 33c, ) enhances metabolic stability and kinase inhibition .

- Heterocyclic extensions : Thieno[2,3-d]pyrimidine derivatives ( ) show antimicrobial activity, suggesting broader therapeutic potential .

Table 2 : Bioactivity Comparison

Q. How can contradictions in reported biological data be resolved?

- Assay standardization : Variations in depigmentation efficacy ( vs. antimicrobial data in ) may arise from differences in cell lines (e.g., melanoma vs. bacterial models). Use orthogonal assays (e.g., enzymatic vs. cell viability) .

- Concentration gradients : Test multiple doses (e.g., 1–100 µM) to identify off-target effects .

- Structural validation : Confirm compound integrity via LC-MS to rule out degradation artifacts .

Q. What in silico strategies predict target interactions?

- Molecular docking : used AutoDock Vina to model Fe(III)-coordination in melanin biosynthesis, applicable to studying metal-binding sites in this compound .

- Pharmacokinetic modeling : Tools like SwissADME predict logP (~2.5) and permeability, critical for optimizing trifluoromethyl derivatives ( ) .

Methodological Recommendations

- Synthetic optimization : Replace pyridine with DMAP in coupling reactions to reduce reaction time .

- Bioactivity assays : Combine high-throughput screening (HTS) with transcriptomics to identify novel targets (e.g., kinase inhibition in vs. melanin pathways in ) .

- Data validation : Cross-reference CAS-registered analogs (e.g., 98323-61-6 in ) to verify structural uniqueness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.